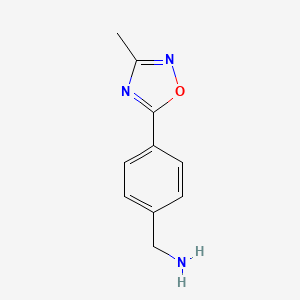

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

説明

特性

IUPAC Name |

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-12-10(14-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDGSZSETMYZHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical identity, potential synthetic pathways, and the pharmacological significance of its core 1,2,4-oxadiazole scaffold, offering insights for its application in research and drug development.

Core Compound Identification and Properties

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a substituted aromatic amine featuring a 1,2,4-oxadiazole ring. The hydrochloride salt of this compound is the most commonly referenced form in chemical databases.

| Identifier | Value | Source |

| Chemical Name | [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | [1] |

| CAS Number | 1461713-84-7 | [1][2] |

| EC Number | 833-719-0 | [1] |

| Molecular Formula | C10H12ClN3O | [2] |

| Molecular Weight | 225.67 g/mol | [2] |

Preliminary safety data for the hydrochloride salt indicates potential hazards, including acute toxicity (oral, dermal, inhalation), skin irritation, eye irritation, and specific target organ toxicity (single exposure).[1]

The 1,2,4-Oxadiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged" structure in drug discovery due to its favorable physicochemical properties and broad range of biological activities.[3][4] Its isomers include 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole.[3][5]

The structural rigidity and electronic characteristics of the 1,2,4-oxadiazole ring allow it to act as a bioisostere for esters and amides, improving metabolic stability and pharmacokinetic profiles of drug candidates.[4] The diverse pharmacological activities associated with 1,2,4-oxadiazole derivatives include:

The therapeutic potential of this class of compounds underscores the importance of investigating novel derivatives like (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.

Conceptual Synthetic Strategies

A potential retrosynthetic analysis is outlined below:

A conceptual retrosynthetic pathway for the target compound.

Proposed Forward Synthesis Workflow:

A likely forward synthesis would start from 4-cyanobenzylamine, with the amine group protected. The nitrile would then be converted to an amidoxime, followed by acylation and cyclization to form the 1,2,4-oxadiazole ring. Final deprotection of the amine would yield the target compound.

A proposed synthetic workflow for the target compound.

Exemplary Protocol for 1,2,4-Oxadiazole Formation (Adapted from a similar synthesis[9]):

-

Step 1: Amidoxime Formation: A solution of the starting nitrile (e.g., a protected 4-cyanobenzylamine derivative) in a suitable solvent like ethanol is treated with an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate. The mixture is heated under reflux for several hours.

-

Step 2: Acylation and Cyclization: The resulting amidoxime is dissolved in a solvent like pyridine or DMF. An acylating agent, such as acetic anhydride or acetyl chloride, is added, and the reaction is heated. This step facilitates the acylation of the amidoxime followed by dehydrative cyclization to form the 1,2,4-oxadiazole ring.

-

Step 3: Deprotection: If a protecting group was used for the amine, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield the final product.

Potential Applications in Drug Discovery

Given the wide range of biological activities reported for 1,2,4-oxadiazole derivatives, (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine represents a valuable scaffold for further investigation in several therapeutic areas.

-

Oncology: Many 1,2,4-oxadiazole-containing compounds have demonstrated potent anticancer activity.[4] The subject compound could be evaluated for its cytotoxic effects against various cancer cell lines.

-

Inflammatory Diseases: The anti-inflammatory properties of related oxadiazole structures suggest that this compound could be a candidate for development as a novel anti-inflammatory agent.[5][6]

-

Infectious Diseases: The antimicrobial and antifungal potential of the oxadiazole nucleus is well-documented.[5][7] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Future Directions

Further research on (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine should focus on several key areas:

-

Validated Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and full characterization of the compound using modern analytical techniques (NMR, HRMS, etc.).

-

In Vitro Biological Screening: Comprehensive screening against a wide range of biological targets, including cancer cell lines, inflammatory pathway enzymes, and microbial strains.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the relationship between the chemical structure and biological activity, potentially leading to the identification of more potent and selective compounds.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

The unique combination of the 1,2,4-oxadiazole ring and the benzylic amine moiety in (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine makes it a compelling candidate for further exploration in the quest for novel therapeutic agents.

References

- [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride - NextSDS.

- N-Methyl-1-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methanamine (CAS 944450-83-3).

- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties.

- Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.

- {4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine - ChemicalBook.

- N-METHYL-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL]METHYLAMINE - NextSDS.

- Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - PMC. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0jpjSZopybL0AvhXXdzzZrkrXS5FCmCnNoJ6qYtEcxhpwIUNqsWpf8QxcJCfPELAWn51Jo7ElZdRr2nDwBNEv0wrQ08wCuoNA_n5TlnKklABQgFJJ-1Pry1IX8-qh1WMDLwgBE1ysXu9QQA==

- (4-(4-Methylthiazol-5-yl)phenyl)methanamine | 1448189-30-7 - Sigma-Aldrich.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024.

- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins - MDPI.

- Synthesis and Characterization of Some New Oxadiazole,Triazole and Oxazepin Compounds Bearing A quinazoline-4(3H)-one.

- [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride | Sapphire Bioscience.

- Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives | Open Access Journals - Research and Reviews.

- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.

- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents.

Sources

- 1. nextsds.com [nextsds.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijper.org [ijper.org]

- 9. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

Physicochemical Profiling and Synthetic Workflows for (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

Executive Summary & Structural Rationale

In modern drug discovery, optimizing the balance between target affinity and pharmacokinetic viability is paramount. (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine (CAS: 1461713-84-7 for the hydrochloride salt) represents a highly strategic scaffold[1]. It integrates a primary benzylamine moiety—a classic pharmacophore for forming salt bridges with acidic residues in protein binding pockets—with a 1,2,4-oxadiazole ring.

The 1,2,4-oxadiazole ring is widely deployed as a[2]. Unlike canonical esters or amides, which feature electrophilic carbonyl carbons susceptible to nucleophilic attack by serine hydrolases or amidases, the 1,2,4-oxadiazole ring delocalizes its pi-electrons across a heteroaromatic system[3]. This delocalization effectively eliminates the localized electrophilic center, rendering the moiety highly resistant to enzymatic hydrolysis in vivo while maintaining the necessary dipole moment and hydrogen-bond acceptor properties required for target engagement[2].

Physicochemical Profiling

Understanding the intrinsic properties of this compound is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The primary amine dictates the ionization state, while the oxadiazole and phenyl rings dictate the lipophilic core.

Table 1: Fundamental Physicochemical Properties

| Parameter | Value | Causality / Implication |

| Chemical Formula | C10H11N3O | Defines the molecular composition. |

| Monoisotopic Mass | 189.0902 Da[4] | Crucial for high-resolution LC-MS/MS identification and MRM transitions. |

| Predicted XlogP | 1.2[4] | Indicates moderate intrinsic lipophilicity of the unionized free base. |

| Estimated pKa (Amine) | ~9.5 | Ensures >99% protonation of the amine at physiological pH (7.4). |

| Calculated LogD (pH 7.4) | ~ -0.9 | High hydrophilicity in plasma; limits passive transcellular diffusion. |

| Hydrogen Bond Donors | 1 (NH2 group) | Facilitates directed interactions with target protein backbone/sidechains. |

| Hydrogen Bond Acceptors | 4 (N, N, O, N) | Oxadiazole heteroatoms act as weak acceptors; amine acts as a strong acceptor. |

Pharmacokinetic (PK) & ADME Implications

The causality between the physicochemical properties of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine and its ADME profile is strictly governed by its ionization state. Because the primary methanamine group has a pKa of ~9.5, it exists predominantly as a cation in the bloodstream (pH 7.4). This charge state drives the apparent lipophilicity (LogD) down to approximately -0.9, making the molecule highly water-soluble but poorly permeable through lipid bilayers via passive diffusion. Consequently, cellular uptake of this scaffold typically relies on paracellular transport or active uptake via solute carrier (SLC) transporters.

Figure 2: Causal relationship between the compound's properties and its ADME profile.

Experimental Workflows & Methodologies

As a Senior Application Scientist, ensuring that laboratory protocols are robust and self-validating is non-negotiable. Below are the definitive workflows for synthesizing and characterizing this compound.

Protocol 1: Synthesis of the 1,2,4-Oxadiazole Core

Objective: Construct the heteroaromatic ring via amidoxime coupling and thermal dehydration, followed by amine deprotection.

-

Amide Coupling: React Boc-protected 4-(aminomethyl)benzoic acid with acetamidoxime using HATU and DIPEA in anhydrous DMF at room temperature for 2 hours.

-

Causality: HATU generates a highly reactive O-7-azabenzotriazol-1-yl ester intermediate. This electrophile is rapidly attacked by the hydroxyl oxygen of the amidoxime. DIPEA acts as a non-nucleophilic base to neutralize the evolving protons without interfering with the coupling.

-

-

Thermal Cyclization: Heat the resulting O-acyl amidoxime intermediate in toluene (or DMF) to 110°C for 4-6 hours.

-

Causality: Elevated temperature provides the thermodynamic energy required to drive the dehydration reaction (-H2O), forcing the ring closure to form the thermodynamically stable, fully conjugated 1,2,4-oxadiazole system[2].

-

-

Deprotection: Treat the cyclized product with 4M HCl in dioxane for 1 hour at room temperature.

-

Causality: Strongly acidic conditions cleave the tert-butyl carbamate (Boc) protecting group, releasing the primary amine as a stable hydrochloride salt[1].

-

Self-Validation Checkpoint: Monitor the deprotection via LC-MS. The disappearance of the Boc-protected mass (M+H = 290) and the appearance of the free amine mass (M+H = 190.09) confirms successful deprotection[4]. The physical evolution of gas (CO2 and isobutylene bubbling) during HCl addition serves as an immediate, orthogonal visual validation of Boc cleavage.

-

Figure 1: Step-by-step synthetic workflow for the target oxadiazole compound.

Protocol 2: Shake-Flask LogD (pH 7.4) Determination

Objective: Quantify the distribution coefficient of the compound between a lipid-like phase (octanol) and an aqueous buffer at physiological pH.

-

Phase Pre-saturation: Vigorously mix 1-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours, then allow the phases to separate completely.

-

Causality: Pre-saturating the phases prevents volume shifts and mutual solubility artifacts during the actual experiment, ensuring the phase ratio remains strictly constant for accurate mass balance calculations.

-

-

Equilibration: Dissolve the compound in the aqueous phase at a known concentration (e.g., 10 µM). Add an equal volume of the octanol phase, and shake mechanically at 25°C for 60 minutes.

-

Causality: 60 minutes of mechanical agitation ensures complete thermodynamic partitioning of both the unionized and ionized species across the biphasic system.

-

-

Phase Separation & Quantification: Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions. Quantify the analyte concentration in both phases using high-resolution LC-MS/MS.

-

Self-Validation Checkpoint: Calculate the total mass balance by summing the absolute mass in both phases and comparing it to the initial spike amount. A mass balance recovery of 95-105% validates that the compound did not precipitate at the interface or adsorb to the plastic vial, proving the calculated LogD is artifact-free.

-

References

-

PubChemLite (Université du Luxembourg). "1461713-84-7 (C10H11N3O) - Structural and Physicochemical Data." Available at:[Link]

-

National Center for Biotechnology Information (PMC). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Available at:[Link]

-

NextSDS Chemical Database. "[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride - Identifiers." Available at: [Link]

Sources

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine molecular weight and formula

An In-Depth Technical Guide to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine: Synthesis, Characterization, and Potential Applications

Introduction

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring system. This structural motif is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a wide array of biologically active molecules.[1][2] The oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine, with a focus on its relevance in contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine and its hydrochloride salt are summarized in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Molecular Formula | C10H11N3O | C10H12ClN3O | [3] |

| Molecular Weight | 189.22 g/mol | 225.67 g/mol | [3] |

| CAS Number | Not available | 1461713-84-7 | [3][4] |

Synthesis and Mechanism

The synthesis of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below, drawing upon established methodologies for the formation of 1,2,4-oxadiazoles.[5][6]

Experimental Protocol: Synthesis of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

Step 1: Synthesis of 4-cyanobenzaldehyde

This step involves the oxidation of 4-methylbenzonitrile.

-

To a solution of 4-methylbenzonitrile in a suitable solvent such as pyridine, add a strong oxidizing agent like potassium permanganate (KMnO4) in a controlled manner.

-

Heat the reaction mixture under reflux for several hours to ensure complete conversion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove manganese dioxide.

-

Acidify the filtrate with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain 4-cyanobenzoic acid.

-

The carboxylic acid is then converted to the aldehyde. This can be achieved by first converting the acid to an acid chloride using thionyl chloride (SOCl2), followed by a Rosenmund reduction.

Step 2: Synthesis of N'-hydroxy-4-cyanobenzimidamide

-

Dissolve 4-cyanobenzaldehyde in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate.

-

Stir the mixture at room temperature for several hours.

-

The product, N'-hydroxy-4-cyanobenzimidamide, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry.

Step 3: Synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile

-

To a solution of N'-hydroxy-4-cyanobenzimidamide in a suitable solvent like pyridine or dimethylformamide (DMF), add acetic anhydride.

-

Heat the reaction mixture at reflux for several hours. This will facilitate the cyclization to form the 1,2,4-oxadiazole ring.[6]

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and purify by recrystallization or column chromatography.

Step 4: Reduction of the Nitrile to the Amine

-

Dissolve 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzonitrile in a suitable solvent like tetrahydrofuran (THF) or ethanol.

-

Add a reducing agent such as lithium aluminum hydride (LiAlH4) or conduct catalytic hydrogenation using a catalyst like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

After the reaction is complete, carefully quench the reaction (in the case of LiAlH4) with water and a sodium hydroxide solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.

Synthetic Pathway Diagram

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. nextsds.com [nextsds.com]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

solubility of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine in organic solvents

An In-depth Technical Guide to the Solubility of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a molecule of significant interest in medicinal chemistry, incorporating the versatile 1,2,4-oxadiazole ring system. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and ultimately, its pharmacokinetic profile. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine, offering a predictive framework and detailed experimental protocols for its determination.

Introduction: The Structural and Functional Significance of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

The structure of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine combines a benzylamine moiety with a 3-methyl-1,2,4-oxadiazole ring. This unique combination has several implications for its chemical properties and potential biological activity.

-

The 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery.[1] It is often employed as a bioisosteric replacement for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[2][3] The electron-deficient nature of the oxadiazole ring can enhance its chemical resilience.[4][5]

-

The Phenylmethanamine Group: The presence of a primary amine on a benzyl group introduces a basic center, allowing for salt formation, which can significantly impact aqueous solubility. The amine group is also a key site for hydrogen bonding, influencing interactions with both solvents and biological targets.

The hydrochloride salt of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine has been documented, indicating its potential for improved handling and formulation as a salt.[6]

Predicting Solubility: A Physicochemical Perspective

Key Physicochemical Parameters Influencing Solubility:

| Property | Predicted Value/Range | Implication for Solubility |

| Molecular Weight | ~189.21 g/mol | Within the range for good oral bioavailability. |

| logP (Lipophilicity) | 1.5 - 2.5 (estimated) | Indicates moderate lipophilicity, suggesting solubility in a range of organic solvents but potentially limited aqueous solubility for the free base. The 1,2,4-oxadiazole isomer generally has lower aqueous solubility than its 1,3,4-counterpart for more lipophilic compounds.[2] |

| pKa (amine) | 8.5 - 9.5 (estimated) | The basic nature of the amine means that solubility in protic solvents will be pH-dependent. In acidic conditions, the formation of a more soluble salt is expected.[7] |

| Hydrogen Bond Donors | 2 (from the -NH2) | Can donate hydrogen bonds, favoring solubility in protic and polar aprotic solvents. |

| Hydrogen Bond Acceptors | 3 (2 N, 1 O in ring) | Can accept hydrogen bonds, enhancing solubility in protic solvents. |

| Polar Surface Area | ~64.9 Ų | A moderate polar surface area suggests a balance between lipophilicity and polarity. |

A structurally similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, has been reported to be soluble in polar organic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), methanol, ethanol, isopropanol, and dimethyl sulfoxide (DMSO), while being insoluble in non-polar solvents such as n-hexane.[8] This provides a strong indication of the expected solubility profile for (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.

A Practical Guide to Experimental Solubility Determination

Accurate determination of solubility is crucial. The following section provides a detailed protocol for assessing the solubility of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine in various organic solvents.

Materials and Reagents

-

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine (or its hydrochloride salt)

-

A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, THF, DMSO, n-hexane)

-

Vials with screw caps

-

Shaking incubator or magnetic stirrer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine to a series of vials. The excess solid should be clearly visible.

-

To each vial, add a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, to ensure that equilibrium solubility is reached.[7]

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid.

-

Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.

-

Prepare a calibration curve using standard solutions of the compound at known concentrations.

-

Analyze the diluted samples by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the compound in the diluted samples.

-

Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Interpreting and Applying Solubility Data

The solubility data obtained from these experiments are invaluable for various stages of drug development:

-

Process Chemistry: The choice of solvents for reaction, work-up, and crystallization is directly informed by solubility data.

-

Formulation Development: Understanding solubility is the first step in designing a suitable dosage form. For poorly soluble compounds, techniques such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.

-

Preclinical Studies: The selection of a vehicle for in vivo studies depends on the compound's solubility and the intended route of administration.

Conclusion

While specific quantitative solubility data for (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine in organic solvents are not widely published, a comprehensive understanding of its physicochemical properties allows for a predictive assessment of its solubility profile. Based on its structure and data from analogous compounds, it is expected to be soluble in polar organic solvents and poorly soluble in non-polar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to determine the precise solubility of this compound, enabling its effective use in further research and development.

References

-

American Chemical Society. (2021, November 12). Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]

-

ResearchGate. (2025, August 18). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

-

Journal of Pharma and Biomedics. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link]

-

American Chemical Society. (2026, March 13). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. [Link]

-

Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. [Link]

-

Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

-

Beilstein Journals. (2013, October 25). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link]

-

American Chemical Society. (1956). Analytical Chemistry, 28(4). [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][5] OXAZIN-4-YL) ACETATE DERIV. [Link]

-

NextSDS. (n.d.). [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. PubMed Central. [Link]

-

MDPI. (2024, September 30). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. [Link]

-

ResearchGate. (2018, August 9). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine. PubChem. [Link]

-

NextSDS. (n.d.). N-METHYL-[4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PHENYL]METHYLAMINE. [Link]

Sources

A Comprehensive Spectroscopic Guide to (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of spectroscopy and drawing upon data from structurally analogous compounds, we present a thorough interpretation of the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide includes detailed, field-proven protocols for the acquisition of this spectral data, ensuring a self-validating system for experimental work.

Molecular Structure and Overview

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a heterocyclic compound featuring a central phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety and a methanamine group. The unique arrangement of these functional groups imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide will deconstruct these expected signatures.

Caption: Molecular structure of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, and aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| -CH₃ (on oxadiazole) | 2.4 - 2.6 | Singlet (s) | 3H | The methyl group on the oxadiazole ring is expected to be a singlet in a region typical for methyl groups attached to a heterocyclic system. |

| -CH₂- (benzylic) | 3.8 - 4.1 | Singlet (s) | 2H | The benzylic protons are adjacent to an electron-withdrawing aromatic system and a nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet. |

| -NH₂ (amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange. |

| Ar-H (ortho to -CH₂NH₂) | 7.3 - 7.5 | Doublet (d) | 2H | These aromatic protons are expected to be a doublet due to coupling with the adjacent aromatic protons. |

| Ar-H (ortho to oxadiazole) | 7.9 - 8.1 | Doublet (d) | 2H | These protons are deshielded by the electron-withdrawing oxadiazole ring, resulting in a downfield shift. They will appear as a doublet. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| -CH₃ (on oxadiazole) | 11 - 15 | Typical chemical shift for a methyl group on a heterocyclic ring. |

| -CH₂- (benzylic) | 45 - 50 | The benzylic carbon is attached to a nitrogen and an aromatic ring, placing it in this expected range. |

| Ar-C (quaternary, attached to oxadiazole) | 125 - 130 | The chemical shift of this quaternary carbon is influenced by the attached heterocyclic ring. |

| Ar-CH (ortho to oxadiazole) | 128 - 130 | Aromatic CH carbons in this environment typically resonate in this region. |

| Ar-CH (ortho to -CH₂NH₂) | 127 - 129 | Similar to other aromatic CH carbons, with a slight shielding effect from the aminomethyl group. |

| Ar-C (quaternary, attached to -CH₂NH₂) | 140 - 145 | This quaternary carbon is deshielded due to its position between the aminomethyl group and the rest of the aromatic ring. |

| C3 (oxadiazole) | 167 - 170 | The carbon of the oxadiazole ring attached to the methyl group is expected in this downfield region.[1][2] |

| C5 (oxadiazole) | 174 - 178 | The carbon of the oxadiazole ring attached to the phenyl group is typically the most downfield carbon in the ring.[1][2] |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine sample

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

-

Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal at 0 ppm.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Justification |

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) | Medium (two bands) | Primary amines typically show two N-H stretching bands in this region.[3][4] |

| 3100-3000 | C-H stretch | Aromatic | Medium to Weak | Characteristic C-H stretching for the phenyl ring.[5][6] |

| 2950-2850 | C-H stretch | Aliphatic (-CH₃, -CH₂) | Medium to Weak | C-H stretching vibrations for the methyl and methylene groups.[5] |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) | Medium | The N-H bending (scissoring) vibration of primary amines appears in this region.[3] |

| 1610-1580 | C=N stretch | 1,2,4-Oxadiazole | Medium | Characteristic stretching vibration for the C=N bond within the oxadiazole ring.[7] |

| 1500-1400 | C=C stretch | Aromatic | Medium to Strong | Skeletal vibrations of the aromatic ring. |

| 1335-1250 | C-N stretch | Aromatic Amine | Strong | The C-N stretching of the benzylamine moiety is expected in this range.[3][4] |

| 1250-1020 | C-N stretch | Aliphatic Amine | Medium | Contribution from the C-N bond of the methanamine group.[3] |

| 910-665 | N-H wag | Primary Amine (-NH₂) | Broad, Strong | Out-of-plane bending of the N-H bonds.[3] |

Experimental Protocol for IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Pellet press

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder in the spectrometer and record a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

Ionization Mode: Electron Ionization (EI) or Electrospray Ionization (ESI)

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₀H₁₁N₃O = 189.22 g/mol ). According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8][9]

-

Major Fragments:

-

Benzylic Cleavage: The most prominent fragmentation is expected to be the cleavage of the C-C bond between the phenyl ring and the methylene group (α-cleavage relative to the amine), leading to the formation of a stable benzylic cation or related fragments.[8][10]

-

Loss of NH₂: A fragment corresponding to the loss of the amino group (M-16) may be observed.

-

Fragments from the Oxadiazole Ring: Fragmentation of the oxadiazole ring can lead to various smaller fragments.

-

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 189 | [C₁₀H₁₁N₃O]⁺˙ | Molecular Ion |

| 173 | [C₁₀H₉N₂O]⁺ | Loss of NH₂ |

| 160 | [C₉H₆N₃O]⁺ | Loss of CH₃ and NH₂ |

| 104 | [C₇H₆N]⁺ | Cleavage of the bond between the phenyl ring and the oxadiazole, with charge retention on the phenylmethanamine portion. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from further fragmentation. |

| 30 | [CH₄N]⁺ | Resulting from cleavage of the benzylic C-C bond.[10] |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica", fontsize="9"];M [label="[M]⁺˙\nm/z = 189", fillcolor="#E8F0FE"]; F1 [label="[M - NH₂]⁺\nm/z = 173"]; F2 [label="[C₇H₆N]⁺\nm/z = 104"]; F3 [label="[C₇H₇]⁺\nm/z = 91"]; F4 [label="[CH₄N]⁺\nm/z = 30", fillcolor="#E6F4EA"]; F5 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- NH₂"]; M -> F4 [label="Benzylic\nCleavage"]; M -> F2 [label="Ring Cleavage"]; F2 -> F3 [label="- HCN"]; F3 -> F5 [label="- CH₂"]; }

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine sample

-

Methanol or acetonitrile (HPLC grade)

Instrumentation:

-

Mass spectrometer with EI or ESI source (e.g., GC-MS or LC-MS)

Procedure (for LC-MS with ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase solvent.

-

LC-MS System Setup:

-

Use a suitable C18 column.

-

Set up a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.

-

-

Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions in the mass spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic analysis of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. The provided methodologies are designed to be self-validating, allowing for a systematic and accurate characterization of this and structurally related compounds.

References

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

- Ricci, A., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(6), 774-786.

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

-

E-Chimica. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

-

Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

- Zhong, Z., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 103-109.

- Godhaviya, A., et al. (2015). A FACILE 1,2,4-OXADIAZOLE DERIVATIVES SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION. International Journal of Pharmaceutical and Chemical Sciences, 5(2), 481-486.

-

LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Roda, G., et al. (2020). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules, 25(18), 4252.

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ACS Publications. (2011, June 30). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry. Retrieved from [Link]

-

JournalsPub. (2024, July 26). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Retrieved from [Link]

- SciSpace. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-224.

- PubMed. (2021, January 5). Synthesis of 4-(4-ethyl-phenyl)-3-(4-methyl-phenyl)-1,2,4-oxadiazole-5(4H)-thione and solvent effects on their infrared spectra in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 251, 119424.

- Asian Journal of Chemistry. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. 16(3-4), 1471-1475.

- Kofanov, E. R. (n.d.). QUANTUM CHEMICAL MODELING OF THE FORMATION OF 3-PHENYL-5-METHYL-1,2,4-OXADIAZOLE.

-

ResearchGate. (n.d.). ¹H and ¹³C NMR characterization of 1,3,4-oxadiazole derivatives. Retrieved from [Link]

- Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes.

-

ResearchGate. (n.d.). ¹H NMR spectrum of compound 4. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzylamine, TMS derivative. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Advanced Journal of Chemistry, Section A. (2021, May 12). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Retrieved from [Link]

-

Journal of the Serbian Chemical Society. (n.d.). Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-yl)thioacetohydrazide derivatives. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]

-

ResearchGate. (2018, August 9). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][3][8] OXAZIN-4-YL) ACETATE DERIVATIVES. 14(1), 1-6.

- MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4307.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]

- 6. ajchem-a.com [ajchem-a.com]

- 7. journalspub.com [journalspub.com]

- 8. jove.com [jove.com]

- 9. jove.com [jove.com]

- 10. GCMS Section 6.15 [people.whitman.edu]

Unveiling the Therapeutic Potential of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is a synthetic compound featuring a 1,2,4-oxadiazole core linked to a phenylmethanamine moiety. While direct pharmacological data on this specific molecule is nascent, its structural components belong to classes of compounds with well-documented and diverse biological activities. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to act as a bioisostere for esters and amides, with derivatives showing promise as anticancer, anti-inflammatory, and neurological agents.[1][2][3][4] Concurrently, the phenylmethanamine framework is present in numerous bioactive molecules, including enzyme inhibitors. This guide provides a comprehensive exploration of the potential therapeutic targets of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine, drawing on established knowledge of its constituent chemical motifs. We will delve into logical, evidence-based hypotheses for its mechanism of action and outline detailed experimental protocols for target validation, thereby offering a strategic roadmap for its preclinical development.

Introduction: Deconstructing the Molecule for Therapeutic Insights

The therapeutic promise of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine lies in the synergistic potential of its two key structural features: the 1,2,4-oxadiazole ring and the phenylmethanamine group. The 1,2,4-oxadiazole heterocycle has garnered significant attention in drug discovery due to its broad spectrum of biological activities.[1][2][3][5] This five-membered ring system is a versatile scaffold that has been incorporated into drugs with applications ranging from oncology to neurology.[1][2] The phenylmethanamine moiety, on the other hand, provides a flexible linker and a basic nitrogen atom, which can be crucial for interactions with biological targets such as enzymes and receptors.

This guide will explore three primary therapeutic areas where this compound could exhibit significant activity: Oncology, Neuroscience, and Inflammatory Diseases. For each area, we will propose specific molecular targets and provide a detailed rationale grounded in the established pharmacology of related compounds.

Potential Therapeutic Area I: Oncology

The 1,2,4-oxadiazole scaffold is frequently found in compounds with demonstrated anticancer properties.[1][2] These derivatives have been shown to induce apoptosis and inhibit cancer cell proliferation across various cell lines.[1][2] The phenylmethanamine structure is also present in inhibitors of key oncogenic enzymes.

Proposed Target: Coactivator-Associated Arginine Methyltransferase 1 (CARM1)

Scientific Rationale: CARM1 is a protein arginine methyltransferase that plays a critical role in transcriptional regulation and has emerged as a promising therapeutic target in several cancers.[6][7][8] Recent studies have identified (2-(benzyloxy)phenyl)methanamine derivatives as potent and selective inhibitors of CARM1, demonstrating antitumor efficacy in melanoma models.[6][7] The structural similarity of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine to these known CARM1 inhibitors suggests it may also bind to and inhibit the enzymatic activity of CARM1.

Experimental Validation Workflow:

Caption: Workflow for validating CARM1 as a target.

Detailed Protocol: In Vitro CARM1 Enzyme Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine against recombinant human CARM1.

-

Materials:

-

Recombinant human CARM1 enzyme.

-

Histone H3 as a substrate.

-

S-adenosyl-L-[methyl-³H]methionine as a methyl donor.

-

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine test compound.

-

A known CARM1 inhibitor as a positive control.

-

Assay buffer and scintillation fluid.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the CARM1 enzyme, histone H3 substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and transfer the contents to a filter plate to capture the methylated histone H3.

-

Wash the filter plate to remove unincorporated radiolabel.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

-

Data Presentation:

| Compound | CARM1 IC50 (nM) | Reference |

| (2-(benzyloxy)phenyl)methanamine derivative 17e | 2 ± 1 | [6][7] |

| (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine | TBD | - |

Potential Therapeutic Area II: Neuroscience

Derivatives of 1,2,4-oxadiazole have shown significant activity in the central nervous system, with some acting as modulators of key neurotransmitter receptors.[9][10]

Proposed Target: Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM)

Scientific Rationale: mGlu5 PAMs are being investigated as a novel therapeutic approach for schizophrenia and other psychiatric disorders.[9][10] The 1,2,4-oxadiazole derivative ADX47273 is a known selective mGlu5 PAM that enhances the receptor's response to glutamate.[9][10] The presence of the 1,2,4-oxadiazole ring in our compound of interest makes it a plausible candidate for similar allosteric modulation of mGlu5.

Signaling Pathway:

Caption: Proposed mGlu5 PAM signaling pathway.

Experimental Validation Workflow:

-

Primary Screen: Fluorometric calcium flux assay in HEK293 cells expressing rat mGlu5 to detect potentiation of the glutamate response.[10]

-

Secondary Screen: Radioligand binding assay to determine if the compound binds to the allosteric site.

-

Functional Assays: Electrophysiological recordings in primary neuronal cultures to assess the modulation of synaptic transmission.

-

In Vivo Models: Behavioral models of psychosis (e.g., phencyclidine-induced hyperactivity) and cognition (e.g., novel object recognition) in rodents.[10]

Proposed Target: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Scientific Rationale: GSK-3β is a key enzyme implicated in the pathophysiology of Alzheimer's disease. Novel 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives have been designed as GSK-3β inhibitors with potential anti-Alzheimer's activity.[11] Given the structural parallels, our compound could also exhibit inhibitory activity against GSK-3β.

Experimental Validation:

-

Biochemical Assay: An in vitro kinase assay using recombinant GSK-3β to determine the IC50 value.

-

Cell-Based Assay: Western blot analysis of tau phosphorylation at GSK-3β specific sites in a relevant cell line (e.g., SH-SY5Y) treated with the compound.

-

In Vivo Studies: Assessment of cognitive improvement in a mouse model of Alzheimer's disease.[11]

Potential Therapeutic Area III: Inflammatory Diseases

Certain 1,3,4-oxadiazole derivatives, which are structural isomers of 1,2,4-oxadiazoles, have demonstrated anti-inflammatory properties.[12][13] This suggests that the oxadiazole core, in general, can be a valuable scaffold for developing anti-inflammatory agents.

Proposed Target: Pro-inflammatory Cytokine Production

Scientific Rationale: The overproduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a hallmark of many inflammatory diseases. Compounds containing oxadiazole moieties have been shown to possess anti-inflammatory effects, potentially through the modulation of inflammatory signaling pathways that lead to cytokine production.[13]

Experimental Validation:

-

Cell-Based Assay: Lipopolysaccharide (LPS)-stimulated primary human macrophages or a murine macrophage cell line (e.g., RAW 264.7) can be treated with the compound. The levels of secreted pro-inflammatory cytokines in the cell culture supernatant can then be quantified using ELISA.

-

In Vivo Model: A carrageenan-induced paw edema model in rats can be used to assess the in vivo anti-inflammatory activity of the compound.[13]

Conclusion and Future Directions

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine represents a promising starting point for the development of novel therapeutics. Based on the well-established pharmacology of its core structural motifs, we have identified plausible therapeutic targets in oncology, neuroscience, and inflammation. The experimental workflows outlined in this guide provide a clear and logical path for the systematic evaluation of this compound's biological activity.

Future efforts should focus on a comprehensive screening of the compound against a panel of kinases and G-protein coupled receptors to uncover additional, unanticipated therapeutic targets. Structure-activity relationship (SAR) studies, initiated by synthesizing and testing analogs of the parent compound, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The insights gained from these studies will be instrumental in advancing this promising chemical scaffold toward clinical development.

References

-

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel), 13(6), 111. Available at: [Link]

-

Liu, Z., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry. Available at: [Link]

-

Encyclopedia MDPI. (2021). Novel 1,2,4-Oxadiazole Derivatives. Available at: [Link]

-

Biernacki, K., Daśko, M., Ciupak, O., Kubiński, K., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. Available at: [Link]

-

Sci-Hub. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Available at: [Link]

-

Liu, Z., et al. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. ACS Publications. Available at: [Link]

-

ResearchGate. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma | Request PDF. Available at: [Link]

-

Hu, M. Q., et al. (2020). 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors. RSC Publishing. Available at: [Link]

-

Hu, M. Q., et al. (2020). 1-Phenyl- N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors. PubMed. Available at: [Link]

-

Redda, K. K., et al. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. PMC. Available at: [Link]

- PubChem. N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-phenylmethanesulfonamide. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-[3-4-methylphenyl-1_2_4-oxadiazol-5-yl_methyl-N-phenylmethanesulfonamide]

-

Sharma, et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S39. Available at: [Link]

-

NextSDS. [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine hydrochloride. Available at: [Link]

-

Głowacka, I. E., & Uliasz, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2442. Available at: [Link]

-

ResearchGate. (2023). Synthesis of [4-(3-aryl-1,2,4-oxadiazol-5-ylmethylthio)-2-methylphenoxy]acetic acids as new potential PPAR agonists | Request PDF. Available at: [Link]

-

Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. Journal of Medicinal Chemistry. Available at: [Link]

-

Beilstein Journals. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available at: [Link]

-

Liu, F., et al. (2008). ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1][5][6]oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 827–839. Available at: [Link]

-

Kumar, D., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals (Basel), 16(2), 254. Available at: [Link]

-

Li, Z., et al. (2021). Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry, 209, 112874. Available at: [Link]

-

NextSDS. (3-((Phenylsulfonyl)methyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery / Pharmaceuticals, 2020 [sci-hub.box]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. evitachem.com [evitachem.com]

- 10. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as novel GSK-3β inhibitors and evaluation of their potential as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

The Discovery, Synthesis, and Pharmacological Utility of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine: A Technical Guide

Executive Summary

In contemporary medicinal chemistry, the optimization of a lead compound's pharmacokinetic (PK) profile is often as challenging as achieving target affinity. (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine (often utilized as its hydrochloride salt, CAS 1461713-84-7) has emerged as a highly versatile building block in drug discovery[1]. By combining a reactive benzylamine handle with a metabolically robust 1,2,4-oxadiazole core, this compound enables researchers to systematically replace metabolically labile amides and esters with stable bioisosteres during Structure-Activity Relationship (SAR) campaigns.

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of the historical rationale behind this molecule, its physicochemical properties, and field-proven, self-validating synthetic protocols for its generation and downstream application.

Historical Context: The Bioisosteric Revolution

The historical "discovery" of this specific molecule is not tied to a single blockbuster drug, but rather to the evolutionary necessity of modern rational drug design. Historically, amides and esters were the default linkers in medicinal chemistry due to their synthetic accessibility. However, these functional groups are highly susceptible to enzymatic cleavage by amidases and esterases in vivo, leading to poor oral bioavailability and short half-lives [2].

To circumvent this, medicinal chemists turned to bioisosterism —the substitution of a functional group with another that retains the same size, shape, and electronic distribution but offers superior physicochemical properties. The 1,2,4-oxadiazole ring was identified as a premier non-classical bioisostere for amides and esters [3]. It maintains the necessary hydrogen-bond acceptor profile (via the nitrogen and oxygen atoms) and molecular planarity, but is entirely resistant to hydrolytic enzymes.

(4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine was specifically designed as a modular reagent to seamlessly introduce this privileged pharmacophore into larger drug scaffolds.

Fig 1: Pharmacological logic of replacing labile amides with stable 1,2,4-oxadiazole bioisosteres.

Chemical Identity & Physicochemical Profiling

Understanding the structural metrics of a building block is critical for predicting its behavior in multi-step syntheses. The table below summarizes the core quantitative data for the title compound [4].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |

| CAS Registry Number | 1461713-84-7 (Hydrochloride Salt) |

| Molecular Formula | C10H11N3O |

| Monoisotopic Mass | 189.09 Da |

| SMILES String | CC1=NOC(=N1)C2=CC=C(C=C2)CN |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 3 (Oxadiazole N, O) |

| Predicted XLogP | 1.2 (Favorable lipophilicity) |

Synthetic Methodology: The Amidoxime Route

The most robust and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the amidoxime route [1]. This protocol is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure high fidelity at each step.

Step-by-Step Protocol: Synthesis of the Building Block

Reagents: 4-(Boc-aminomethyl)benzoic acid, Acetamidoxime, 1,1'-Carbonyldiimidazole (CDI), Anhydrous DMF, 4M HCl in Dioxane.

-

Carboxylic Acid Activation:

-

Action: Dissolve 1.0 eq of 4-(Boc-aminomethyl)benzoic acid in anhydrous DMF under an inert N2 atmosphere. Add 1.1 eq of CDI portion-wise at room temperature. Stir for 1 hour.

-

Causality: CDI is explicitly chosen over harsh chlorinating agents (like SOCl2) because it operates under neutral/mild conditions, preventing the premature acidic cleavage of the acid-sensitive Boc protecting group. The release of CO2 gas serves as a visual IPC confirming the formation of the reactive acylimidazole intermediate.

-

-

O-Acylation:

-

Action: Add 1.1 eq of acetamidoxime to the reaction mixture. Stir at room temperature for 2 hours.

-

Causality: The nucleophilic hydroxyl group of the amidoxime attacks the acylimidazole.

-

Self-Validation: Monitor by LC-MS. The disappearance of the starting material mass and the appearance of the O-acylamidoxime intermediate mass confirms successful coupling.

-

-

Thermal Cyclodehydration:

-

Action: Elevate the reaction temperature to 110°C and stir for 4–6 hours.

-

Causality: The O-acylamidoxime is a stable intermediate at room temperature. Thermal energy is strictly required to drive the intramolecular condensation, eliminating a water molecule to close the thermodynamically stable 1,2,4-oxadiazole ring.

-

Self-Validation: TLC (Hexane:EtOAc 1:1) should show a shift to a higher Rf value (less polar product).

-

-

Boc-Deprotection & Salt Formation:

-

Action: Cool the mixture, extract into EtOAc, wash with brine, dry, and concentrate. Resuspend the crude Boc-protected oxadiazole in DCM and add 10 equivalents of 4M HCl in dioxane. Stir for 2 hours.

-

Causality: Anhydrous acidic conditions cleanly cleave the Boc group. Because the resulting primary amine is protonated, it becomes insoluble in the DCM/dioxane mixture, precipitating out of solution. This allows for isolation via simple vacuum filtration, bypassing the need for complex aqueous workups or chromatography.

-

Fig 2: Step-by-step synthetic workflow of the amidoxime route with in-process controls.

Downstream Application: Amide Coupling Workflow

Once synthesized, (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine is predominantly used as a nucleophile to append the oxadiazole pharmacophore onto a larger drug scaffold (e.g., a kinase inhibitor core possessing a free carboxylic acid).

Standardized Coupling Protocol

-

Preparation of the Electrophile: Dissolve the core carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes.

-

Causality: HATU is a premier coupling reagent that rapidly forms a highly reactive active ester. The excess DIPEA is required to neutralize the HCl salt of our building block in the next step.

-

-

Nucleophilic Addition: Add 1.1 eq of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine hydrochloride. Stir at room temperature for 2 hours.

-

Causality: The primary amine, once freed from its HCl salt by DIPEA, acts as a strong nucleophile, attacking the active ester to form a robust amide bond. The presence of the oxadiazole ring on the benzylamine does not sterically hinder this reaction, ensuring high yields.

-

-

Validation: Quench with water. If the final drug candidate is lipophilic, it will precipitate directly from the aqueous DMF mixture, allowing for rapid isolation via centrifugation.

Conclusion

The strategic utilization of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine represents a masterclass in rational drug design. By leveraging the amidoxime synthetic route, researchers can reliably generate this building block and utilize its highly reactive benzylamine handle to install the metabolically invincible 1,2,4-oxadiazole bioisostere into complex molecular architectures. Adhering to the causally-driven protocols outlined above ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the path from bench to clinical viability.

References

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles Source: Molecules (MDPI) / National Institutes of Health (NIH) URL:[Link]

-

Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source: Journal of Medicinal Chemistry / PMC - NIH URL:[Link]

-

1461713-84-7 (C10H11N3O) - Structural Information & Properties Source: PubChemLite / Luxembourg Centre for Systems Biomedicine (LCSB) URL:[Link]

Application Note: Synthesis of (4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine from Amidoximes

Introduction & Rationale

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for ester and amide functionalities. The target molecule, (4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)methanamine , serves as a highly versatile building block for synthesizing complex pharmacophores.

The most robust and scalable method for constructing 3,5-disubstituted 1,2,4-oxadiazoles relies on the condensation of an amidoxime with an activated carboxylic acid . While recent advances have introduced catalytic and electrochemical cyclization methods, the classical one-pot activation, O-acylation, and thermal cyclodehydration approach remains the gold standard for laboratory-scale synthesis due to its high yield, operational simplicity, and broad functional group tolerance .

Mechanistic Overview & Causality

To ensure a self-validating and high-yielding protocol, it is critical to understand the causality behind the selected reagents and conditions:

-

Boc Protection: The starting material, 4-(aminomethyl)benzoic acid, possesses a nucleophilic primary amine. If left unprotected, activation of the carboxylic acid would lead to rapid self-condensation (polymerization). The tert-butyloxycarbonyl (Boc) group masks this amine, ensuring exclusive reactivity at the carboxylate.

-

CDI Activation: 1,1'-Carbonyldiimidazole (CDI) is chosen over standard carbodiimides (like EDC or DCC) because its activation byproducts are carbon dioxide gas (which bubbles out, driving the reaction forward) and imidazole. The released imidazole acts as a mild, built-in base that facilitates the subsequent nucleophilic attack by the amidoxime, eliminating the need for external bases like DIPEA.

-

Thermal Cyclodehydration in DMF: The formation of the O-acylamidoxime intermediate occurs readily at room temperature. However, closing the ring requires overcoming a significant activation energy barrier to eliminate a molecule of water. N,N-Dimethylformamide (DMF) is utilized as the solvent because its high boiling point (153 °C) comfortably accommodates the 110 °C heating step required for cyclodehydration in the same reaction vessel.

Mechanism of 1,2,4-oxadiazole formation via O-acylamidoxime intermediate.

Materials and Reagents

| Reagent / Material | Role | Equivalents | Amount (for 10 mmol scale) |

| 4-(((Boc)amino)methyl)benzoic acid | Starting Material | 1.0 eq | 2.51 g |

| Acetamidoxime | Nucleophile / Ring Component | 1.2 eq | 0.89 g |

| 1,1'-Carbonyldiimidazole (CDI) | Activating Agent | 1.2 eq | 1.95 g |

| Anhydrous DMF | Solvent | N/A | 50 mL (0.2 M) |

| 4M HCl in Dioxane | Deprotection Reagent | 10.0 eq | 25 mL |

| Ethyl Acetate (EtOAc) | Extraction / Washing | N/A | As needed |

Experimental Workflow & Protocol

Step-by-step experimental workflow for synthesis and deprotection.

Step 1: Carboxylic Acid Activation

-

Charge a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar with 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid (2.51 g, 10.0 mmol).

-

Add anhydrous DMF (50 mL) and stir until the solid is completely dissolved.

-

Add CDI (1.95 g, 12.0 mmol) portion-wise over 5 minutes.

-